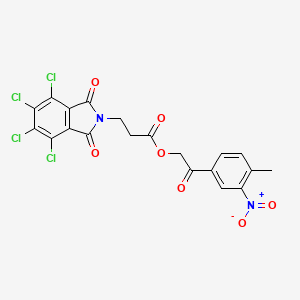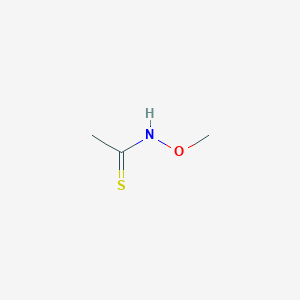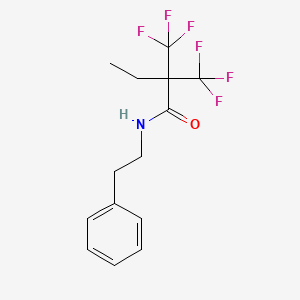
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide is an organofluorine compound characterized by the presence of trifluoromethyl groups. Organofluorine compounds are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties, such as high electronegativity and hydrophobicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts to facilitate the formation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and sustainable protocols that ensure high yield and purity. The use of readily available starting materials and efficient reaction conditions are key factors in optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a significant role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organofluorine compounds with trifluoromethyl groups, such as:
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
- 2-Methylacetylfentanyl
- 3-Fluorofentanyl
- Furanylfentanyl
Uniqueness
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide is unique due to its specific structural features and the presence of two trifluoromethyl groups.
Propriétés
Formule moléculaire |
C14H15F6NO |
|---|---|
Poids moléculaire |
327.26 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-2,2-bis(trifluoromethyl)butanamide |
InChI |
InChI=1S/C14H15F6NO/c1-2-12(13(15,16)17,14(18,19)20)11(22)21-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,21,22) |
Clé InChI |
GJEJZCZDQJNJKM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NCCC1=CC=CC=C1)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-N-methylacetamide](/img/structure/B12468594.png)


![Ethyl 2-[[3-(1,3-benzodioxol-5-yl)-1-oxo-2-propen-1-yl]amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B12468611.png)

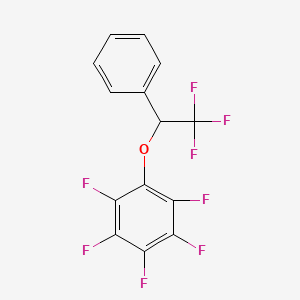
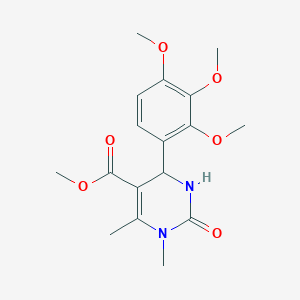
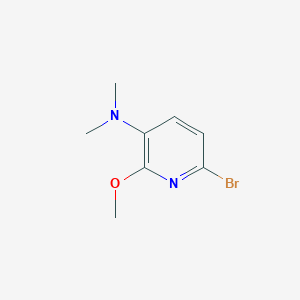
![{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile](/img/structure/B12468639.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12468659.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
